(r)-2-Amino-2-(isoquinolin-8-yl)ethanol is a chemical compound with the molecular formula CHNO and a CAS number of 157466-20-1. This compound belongs to the class of amino alcohols and is characterized by the presence of an isoquinoline moiety. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The compound is classified as an amino alcohol, which is a category that includes compounds containing both amino and hydroxyl functional groups. Its isoquinoline structure suggests potential pharmacological properties, making it a subject of study in various chemical and biological research contexts. Sources of this compound can be found in chemical databases and suppliers like Parchem and Ambeed, which provide specifications and availability for research purposes .
The synthesis of (r)-2-Amino-2-(isoquinolin-8-yl)ethanol typically involves several key steps:
The synthetic routes can vary based on the starting materials and desired end products. For example, reactions may be conducted under reflux conditions in solvents such as ethanol, with careful monitoring to optimize yields .
Key structural data includes:
(r)-2-Amino-2-(isoquinolin-8-yl)ethanol can participate in various chemical reactions:
The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and selectivity of these transformations.
The mechanism of action for (r)-2-Amino-2-(isoquinolin-8-yl)ethanol is not fully elucidated but is believed to involve interactions with specific biological targets, such as enzymes or receptors. The isoquinoline moiety may enhance binding affinity, while the amino alcohol group could facilitate hydrogen bonding interactions, potentially influencing biological activity .
Key chemical properties include:
Relevant data on melting points or specific heat capacities were not detailed in the available literature .
(r)-2-Amino-2-(isoquinolin-8-yl)ethanol has potential applications in scientific research, particularly in medicinal chemistry where it may serve as a lead compound for drug development targeting various diseases. Its structural characteristics suggest possible roles in neuropharmacology or as a scaffold for synthesizing more complex bioactive molecules .
Isoquinoline alkaloids represent one of the largest and most structurally diverse classes of nitrogen-containing plant metabolites, with documented use spanning millennia in traditional medicine systems. These compounds are biosynthesized primarily from tyrosine or phenylalanine precursors and are characteristically abundant in plant families such as Ranunculaceae, Papaveraceae, Berberidaceae, and Menispermaceae [1] [3]. The isolation of morphine from Papaver somniferum in the early 19th century marked the first identified isoquinoline alkaloid and ignited systematic exploration of this chemotype [3] [6]. Structurally, isoquinoline alkaloids lack homogeneity but are broadly classified into 13 categories, including benzyltetrahydroisoquinolines, aporphines, protoberberines, and bisbenzylisoquinolines (BBI), with benzyltetrahydroisoquinoline serving as the biosynthetic precursor for most variants [6].
Table 1: Natural Sources and Medicinal Significance of Key Isoquinoline Alkaloids
Alkaloid Class | Representative Compounds | Primary Natural Sources | Historical/Chemotherapeutic Significance |
---|---|---|---|
Simple Isoquinolines | Mucroniferanine M | Corydalis mucronifera | Antiviral leads (e.g., anti-TMV activity) [3] |
Benzylisoquinolines | (S)-Reticuline | Corydalis bungeana | Dopamine D₂ receptor antagonism (IC₅₀: 2.04 µM) [3] |
Bisbenzylisoquinolines | Tetrandrine, Phaeanthine | Cyclea burmanii | Site-dependent enantiomeric variation [1] |
Aporphines | Srilankine, Actinodaphnine | Alseodaphne semicarpifolia | 4-Hydroxylated derivatives with neuroactivity [1] |
Oxoaporphines | Liriodenine, Dicentrinone | Artabotrys zeylanicus | DNA intercalation/topoisomerase inhibition [1] |
Modern pharmacological studies confirm that isoquinoline scaffolds exhibit an expansive spectrum of bioactivities, including antitumor, antiviral, antibacterial, and anti-inflammatory effects [3] [6]. Notably, over 250 novel isoquinoline alkaloids were isolated between 2019–2023, with significant proportions demonstrating anticancer and antiviral properties [3] [10]. This enduring biological relevance underscores their utility as structural blueprints for synthetic analogs like (R)-2-Amino-2-(isoquinolin-8-yl)ethanol.
Chiral amino alcohols (β-amino alcohols) are privileged pharmacophores in medicinal chemistry due to their dual hydrogen-bonding capability, protonatable nitrogen, and stereospecific target interactions. These structural features enable precise molecular recognition across enzyme classes, receptors, and nucleic acids [4] [8]. The significance of stereochemistry is exemplified in therapeutics:
Biocatalytic methodologies—employing engineered ketoreductases, glucose dehydrogenases (NADP⁺ regeneration), and whole-cell systems—have become indispensable for synthesizing enantiopure amino alcohols at industrial scales. These processes operate under mild conditions, avoiding racemization and enabling atom-efficient routes to stereochemically complex pharmaceuticals [4] [8].
(R)-2-Amino-2-(isoquinolin-8-yl)ethanol integrates two pharmacophoric elements: the planar, heteroaromatic isoquinoline nucleus and a chiral ethanolamine side chain. This molecular hybrid is engineered to leverage dual bioactivity:
Current research prioritizes this compound as a:
Table 2: Synthetic Methodologies for Chiral Amino Alcohols Relevant to Target Compound Synthesis
Methodology | Reagents/Catalysts | Chiral Auxiliary/Enzyme | Advantages for Isoquinoline Functionalization |
---|---|---|---|
Microbial Reduction | Hansenula polymorpha, Pseudomonas putida | NADP-dependent (R)-reductase | >99% e.e., scalable to 50 g/L substrate [4] |
Ketoreductase Biocatalysis | Acinetobacter calcoaceticus SC 13876 | Reductase I/II/III | Diastereoselective diketone reduction [4] |
Chiral Ligand-Assisted Synthesis | Eu(tfc)₃ (NMR shift reagent) | Lewis acid complexes | Enantiopurity validation [1] |
Directed Evolution | Engineered halohydrin dehalogenase | Agrobacterium tumefaciens gene | Optimized activity/stability [4] |
The stereospecificity of the ethanolamine side chain in (R)-2-Amino-2-(isoquinolin-8-yl)ethanol is anticipated to critically influence its target selectivity, potency, and metabolic stability—paralleling trends observed in statins, antivirals, and kinase modulators [4] [9]. Ongoing structure-activity relationship (SAR) studies focus on optimizing substituent patterns at C₁, N₂, and the isoquinoline C₈-position to enhance bioavailability and target engagement.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8